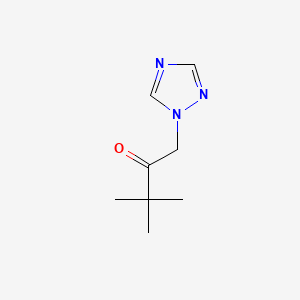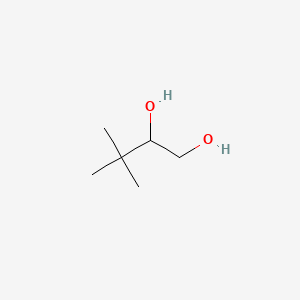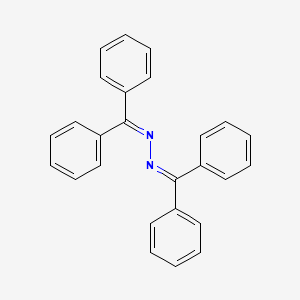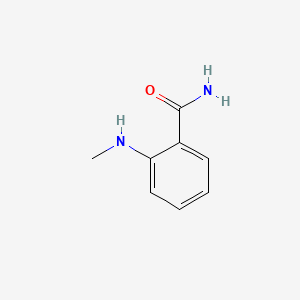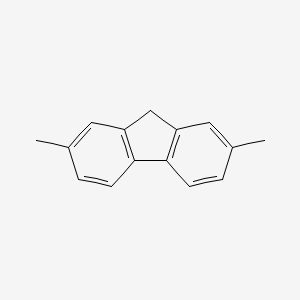
H-Thr-Gly-OH
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
H-Thr-Gly-OH, also known as Thr-Gly, is a synthetic polypeptide . It is a mixture of two amino acids, Threonine (Thr) and Glycine (Gly), which are involved in the replication of DNA It’s known that thr-gly is involved in the formation of the collagen triple-helix , suggesting that its targets could be related to collagen structure and function.
Mode of Action
The mode of action of Thr-Gly is complex and multifaceted. It involves the formation of a unique triple-helical structure, which is a characteristic feature of collagen . This structure is composed of three polypeptides, and each polypeptide chain requires Gly at every third residue, generating a -Xaa-Yaa-Gly- repeating sequence . The glycine residues in every third position are packed in the center of the triple-helix . The residues in the Xaa and the Yaa positions are exposed to the molecular surface .
Biochemical Pathways
Thr-Gly is involved in the stabilization of the collagen triple-helix . This process is crucial for the integrity of multiple connective tissues. The stabilization mechanism of Thr in the Yaa position has been studied, and it was found that the O-galactosylation of Thr increases the thermal stability of Ac-(Gly-Pro/4®Hyp-Thr)10-NH2 peptides .
Pharmacokinetics (ADME Properties)
As a synthetic polypeptide, its bioavailability would likely be influenced by factors such as its size, charge, hydrophilicity, and the presence of specific transporters .
Result of Action
The primary result of Thr-Gly’s action is the formation and stabilization of the collagen triple-helix . This structure is essential for the integrity of various connective tissues. Moreover, Thr-Gly has been shown to have locomotor activity in Drosophila melanogaster , suggesting potential effects at the cellular level.
Analyse Biochimique
Biochemical Properties
Thr-Gly is involved in several biochemical reactions, primarily related to protein synthesis and metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, glycyl-tRNA synthetase is an enzyme that plays a crucial role in the activation of glycine and its transfer to tRNA, facilitating the incorporation of glycine into proteins . Additionally, Thr-Gly can be involved in metabolic pathways where threonine is degraded into glycine and acetyl-CoA . These interactions highlight the importance of Thr-Gly in maintaining cellular functions and metabolic balance.
Cellular Effects
Thr-Gly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the presence of Thr-Gly can affect the activity of certain enzymes and proteins, thereby modulating cellular functions. For example, the interaction of Thr-Gly with glycyl-tRNA synthetase can impact protein synthesis by ensuring the correct incorporation of glycine into proteins . Additionally, the degradation of threonine into glycine can influence metabolic pathways and energy production within cells .
Molecular Mechanism
The molecular mechanism of Thr-Gly involves its interactions with various biomolecules, including enzymes and proteins. Thr-Gly can bind to specific sites on enzymes, influencing their activity and function. For instance, the binding of Thr-Gly to glycyl-tRNA synthetase facilitates the activation of glycine and its transfer to tRNA, which is essential for protein synthesis . Additionally, the degradation of threonine into glycine involves enzymatic reactions that produce acetyl-CoA, a key molecule in cellular metabolism . These interactions at the molecular level highlight the importance of Thr-Gly in maintaining cellular functions and metabolic balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thr-Gly can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that the stability of Thr-Gly can be influenced by various factors, including temperature and pH. Over time, Thr-Gly may degrade into its constituent amino acids, threonine and glycine, which can then participate in other biochemical reactions . Long-term studies have also indicated that the presence of Thr-Gly can affect cellular functions, such as protein synthesis and metabolic pathways, over extended periods.
Dosage Effects in Animal Models
The effects of Thr-Gly can vary with different dosages in animal models. At lower dosages, Thr-Gly may have minimal impact on cellular functions, while higher dosages can lead to significant changes in protein synthesis and metabolic pathways. Studies have shown that excessive amounts of Thr-Gly can result in toxic or adverse effects, such as disruptions in cellular metabolism and energy production
Metabolic Pathways
Thr-Gly is involved in several metabolic pathways, including the degradation of threonine into glycine and acetyl-CoA . This process involves specific enzymes, such as threonine dehydrogenase and glycine cleavage system, which facilitate the conversion of threonine into glycine and other metabolites. These metabolic pathways are essential for maintaining cellular functions and energy production. Additionally, Thr-Gly can influence metabolic flux and metabolite levels within cells, highlighting its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of Thr-Gly within cells and tissues involve specific transporters and binding proteins. Thr-Gly can be transported across cell membranes through amino acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, Thr-Gly can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for ensuring the proper function and activity of Thr-Gly within cells.
Subcellular Localization
Thr-Gly is localized in various subcellular compartments, including the cytoplasm and mitochondria. The subcellular localization of Thr-Gly can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, Thr-Gly can be targeted to the mitochondria, where it participates in metabolic pathways and energy production . Understanding the subcellular localization of Thr-Gly is essential for elucidating its role in cellular functions and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid (threonine) is anchored to a resin, and the N-terminal amino acid (glycine) is sequentially added. The process involves the use of protecting groups to prevent unwanted reactions. The peptide bond formation is facilitated by coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the synthesis, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of dipeptides like this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
H-Thr-Gly-OH can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .
Applications De Recherche Scientifique
H-Thr-Gly-OH has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound in peptide synthesis studies.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ala-Gly (Alanylglycine): Another dipeptide with similar structural properties.
Gly-Gly (Glycylglycine): A simpler dipeptide composed of two glycine residues.
Ser-Gly (Seryl-glycine): A dipeptide with serine and glycine.
Uniqueness of H-Thr-Gly-OH
This compound is unique due to the presence of threonine, which has a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes this compound more versatile in its biological functions compared to simpler dipeptides like Gly-Gly .
Propriétés
IUPAC Name |
2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYXEUAFGLTAEM-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
686-44-2 | |
| Record name | Threonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Thr-Gly repeat and why is it important?
A: The Thr-Gly repeat refers to a repeating sequence of threonine-glycine amino acids within the period (per) gene of Drosophila melanogaster and other species. This repeat is part of the larger PER protein, a key component of the circadian clock in many organisms. Variations in the repeat length are linked to differences in circadian rhythms and temperature compensation. [, , ]
Q2: What is temperature compensation and how does the Thr-Gly repeat relate to it?
A: Temperature compensation is the ability of circadian clocks to maintain a relatively constant period length despite fluctuations in environmental temperature. The Thr-Gly repeat plays a role in this process, with different repeat lengths exhibiting varying levels of temperature compensation. This suggests the repeat region is involved in the temperature-dependent regulation of the per gene product. [, , , , ]
Q3: What is the evidence for coevolution between the Thr-Gly repeat and its flanking sequences?
A: Sequence comparisons of the per gene across different Drosophila species suggest that the Thr-Gly repeat length coevolved with the amino acid sequences flanking the repeat. Hybrid per transgenes were constructed using sequences from D. melanogaster and D. pseudoobscura. These experiments demonstrated that a mismatch between the repeat region and its flanking sequences disrupted circadian rhythms, particularly temperature compensation. This finding strongly supports coevolution between the Thr-Gly repeat and its flanking region for optimal clock function. []
Q4: Has a specific function for the Thr-Gly repeat been identified?
A: While the exact function of the Thr-Gly repeat is not yet fully understood, research suggests it might influence the stability and/or interactions of the PER protein. This could affect the negative feedback loop that regulates circadian rhythms. [, ]
Q5: What are the implications of the latitudinal cline in Thr-Gly repeat length?
A: The observation of a latitudinal cline in Thr-Gly repeat length in D. melanogaster populations suggests a link between this polymorphism and adaptation to different thermal environments. Flies with longer repeats are more common in colder climates, while those with shorter repeats are more prevalent in warmer regions. This pattern points to a potential role of the Thr-Gly repeat in thermal adaptation. [, , , ]
Q6: How has the Thr-Gly repeat region evolved in the Drosophilidae compared to other Diptera?
A: The Thr-Gly repeat region exhibits a significantly faster evolutionary rate in the Drosophilidae compared to other Diptera. While non-Drosophilidae species show a stable and short repeat sequence, Drosophilids demonstrate substantial variability in length and composition. This suggests that this region might have undergone a specific expansion and diversification in the Drosophilidae lineage. []
Q7: What is the significance of the (Thr-Gly)3 hexapeptide?
A: Conformational studies using circular dichroism and nuclear magnetic resonance indicate that the (Thr-Gly)3 hexapeptide, which forms a stable type II or type III β-turn, represents a "conformational monomer" within the larger Thr-Gly repeat. This suggests that the repeat might adopt a specific structure that influences its function. []
Q8: What are the future directions for research on the Thr-Gly repeat?
A: Future studies should focus on elucidating the precise molecular mechanisms by which the Thr-Gly repeat influences PER protein function and temperature compensation. Additionally, investigating the role of this region in other clock proteins, such as FRQ and WC2 in Neurospora crassa and PER homologues in mammals, could provide valuable insights into the broader evolutionary and functional significance of this repetitive motif. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


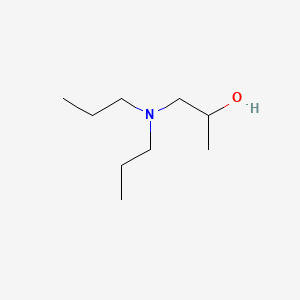


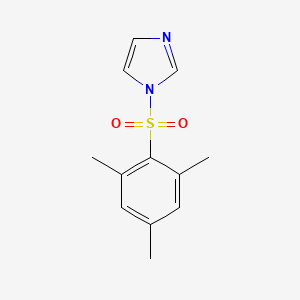

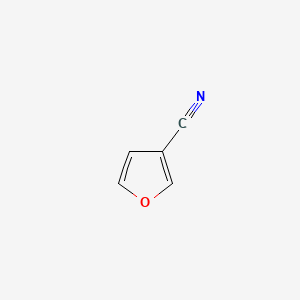
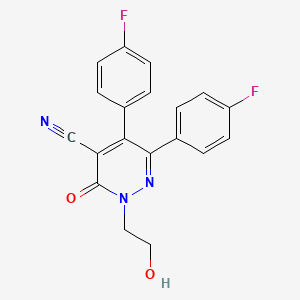
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

